Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO5S. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester and a methoxyphenyl sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves the reaction of 4-methoxybenzene sulfonyl chloride with ethyl piperidine-4-carboxylate. The reaction is carried out in a round-bottom flask under reflux conditions for approximately three hours. The reaction mixture is monitored using thin-layer chromatography (TLC) to ensure completion. The pH is maintained by adding an aqueous solution of sodium carbonate, and the reaction mixture is neutralized with diluted hydrochloric acid. The resulting ester precipitate is collected by filtration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Mebeverine: An anticholinergic drug used to treat irritable bowel syndrome.
1,2,4-Triazole derivatives: Compounds with a piperidine moiety that exhibit enzyme inhibition and other biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-21-15(17)12-8-10-16(11-9-12)22(18,19)14-6-4-13(20-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOLLIIQRANQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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